3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile
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Overview
Description
3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes a nitrobenzoyl group and a propanenitrile group attached to an indolizinyl core.
Preparation Methods
The synthesis of 3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions The nitrobenzoyl group can be introduced through a nitration reaction, where a benzene ring is treated with a nitrating agent such as nitric acid
Chemical Reactions Analysis
3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitrile group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nitrating agents like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to multiple receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
3-(2-Methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl)propanenitrile can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[2-methyl-1-(2-methyl-3-nitrobenzoyl)indolizin-3-yl]propanenitrile |
InChI |
InChI=1S/C20H17N3O3/c1-13-15(7-5-9-17(13)23(25)26)20(24)19-14(2)16(10-6-11-21)22-12-4-3-8-18(19)22/h3-5,7-9,12H,6,10H2,1-2H3 |
InChI Key |
CDUMMOUMDHWIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)C2=C3C=CC=CN3C(=C2C)CCC#N |
Origin of Product |
United States |
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